molecular formula C6H9NO B12957867 (5S)-1-Azabicyclo[3.2.0]heptan-7-one CAS No. 67506-08-5

(5S)-1-Azabicyclo[3.2.0]heptan-7-one

Cat. No.: B12957867
CAS No.: 67506-08-5
M. Wt: 111.14 g/mol
InChI Key: INAHHIFQCVEWPW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-1-Azabicyclo[3.2.0]heptan-7-one is a carbapenam, a fundamental bicyclic β-lactam structure of significant interest in pharmaceutical research and synthetic organic chemistry . This compound features the distinctive azabicyclo[3.2.0]heptane ring system, which serves as a crucial synthetic precursor for developing more complex biologically active molecules. The (5S) stereochemistry is particularly important for defining the compound's three-dimensional structure and its subsequent biological interactions. Researchers utilize this core scaffold to access a wide range of derivatives, including 4-oxa-1-azabicyclo[3.2.0]heptan-7-one structures, which have been investigated as potent antitumor agents and cysteine protease inhibitors targeting cathepsins B, L, K, and S . The compound's synthesis often begins from pyrrole, involving substitution, catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives, and subsequent cyclization . As a key intermediate in β-lactam chemistry, this compound is invaluable for exploring novel antibiotic mechanisms, such as β-lactamase inhibition , and for creating new therapeutic agents for oncology and infectious diseases. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

CAS No.

67506-08-5

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(5S)-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m0/s1

InChI Key

INAHHIFQCVEWPW-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H]2CC(=O)N2C1

Canonical SMILES

C1CC2CC(=O)N2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of amino acids or their derivatives. One common method involves the catalytic hydrogenation of diesters in an acidic medium, followed by cyclization using phosphine oxides. For example, the hydrogenation of ethyl pyrrole-2-acetate derivatives over a rhodium catalyst in the presence of acetic acid can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of (S)-1-Azabicyclo[3.2.0]heptan-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different stereoisomers depending on the conditions used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the bicyclic structure.

Scientific Research Applications

(S)-1-Azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

  • (1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one (RN: 39155-95-8) and (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one (ChemSpider ID: 5496472) are stereoisomers of the target compound.
    • Key Differences : The stereochemical configuration at C1 and C5 affects synthetic pathways and biological interactions. For example, the (5S) configuration in the target compound is critical for cysteine protease inhibition, whereas the (1R,5S) isomer may exhibit divergent binding properties .
    • Synthesis : Racemic mixtures (e.g., rac-(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one) are often resolved chromatographically, but acidolysis of the N-Boc group in (5S)-configured derivatives can lead to instability (e.g., gel formation in TFA/DCM) .

Substituent-Modified Derivatives

Derivatives with substituents at C3, C6, or the β-lactam nitrogen show altered reactivity and bioactivity:

Table 1: Key Derivatives and Properties
Compound Name Substituents Yield (%) Key Findings References
(±)-6-Allyl-6-phenyl-1-azabicyclo[3.2.0]heptan-7-one (8a) Allyl, phenyl at C6 58 Enhanced lipophilicity; confirmed by ¹H/¹³C NMR
(±)-6-Allyl-6-(4-bromophenyl) analog (8e) 4-Bromophenyl at C6 53 Electron-withdrawing group improves stability
(±)-6-Allyl-6-(thiophen-2-yl) analog (8g) Thiophene at C6 45 Heteroaromatic substituent modulates π-π interactions
3-Acetamido-4-oxa-1-azabicyclo[3.2.0]heptan-7-one 4-Oxa, acetamido at C3 N/A Potent papain inhibitor (IC₅₀: low nM); S1' site binding
  • Substituent Effects: C6 Modifications: Bulky groups (e.g., phenyl, bromophenyl) increase steric hindrance, reducing hydrolysis susceptibility of the β-lactam ring . C3 Modifications: Aromatic or tricyclic groups (e.g., anthraquinone in compound 7) enhance enzyme inhibition via hydrophobic interactions with protease subsites (e.g., Trp177 in papain) .

Heteroatom Variants

4-Oxa Analogs
  • 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one replaces a carbon with oxygen, reducing ring strain. Activity: These derivatives are potent, non-peptidic inhibitors of papain-family cysteine proteases (cathepsins B, L, K, S). The (5S) stereochemistry is essential for selectivity . Example: 3-Substituted-4-oxa analogs (e.g., compound 14) show 10–100x higher potency than non-oxa counterparts due to optimized S1'/S2' subsite interactions .
4-Thia Analogs
  • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (e.g., cephalosporin derivatives) replaces oxygen with sulfur, altering electronic properties and antibiotic activity .

Related Bicyclic Frameworks

Table 2: Comparison of Bicyclic Cores
Core Structure Ring System Key Features References
2-Azabicyclo[2.2.0]hexanes Smaller ring ([2.2.0]) Higher strain; limited stability
3-Azabicyclo[3.1.1]heptan-2-one Alternative bridgehead Distinct conformational flexibility
1-Azabicyclo[2.2.1]heptan-3-one Norbornane-like Rigid structure; used in peptidomimetics
  • Structural Insights :
    • The [3.2.0] system balances strain and stability, enabling both synthetic accessibility and biological relevance.
    • Larger rings (e.g., [3.3.0]) or additional heteroatoms (e.g., 7-azabicyclo[3.2.0]heptan-6-one) alter solubility and metabolic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.